Gabexate mesylate
Overview
Description
Synthesis Analysis
Gabexate mesylate synthesis involves several chemical reactions starting from basic organic compounds. An improved synthesis method described by Yao Jin-feng et al. (2010) begins with caprolactam, which undergoes hydrolysis to yield 6-aminohexanoic acid. This intermediate then reacts with S-methylisothioureasulfate to form 6-guandinyl hexanoic acid, followed by esterification and acidification steps, resulting in an overall yield of 65% (Yao Jin-feng et al., 2010). Another approach by W. Rui (2011) involves reacting 6-aminohexanoic acid hydrochloride with aminonitrile, followed by a series of reactions to achieve the target compound, highlighting a simpler method for potential industrial production (W. Rui, 2011).
Molecular Structure Analysis
The molecular structure of gabexate mesylate is characterized by its ability to inhibit serine proteases effectively. Its molecular interactions and binding affinity to various enzymes have been studied, revealing its potent inhibitory action on enzymes like trypsin, thrombin, and mast cell tryptase. The specificity and efficacy of gabexate mesylate are attributed to its structural similarity to natural substrates of these enzymes, allowing it to bind tightly and inhibit their activity.
Chemical Reactions and Properties
Gabexate mesylate undergoes hydrolysis due to the ester bonds in its structure, which is a crucial aspect of its chemical reactivity. This hydrolytic sensitivity underscores the importance of its storage and handling conditions to maintain its therapeutic efficacy. The compound's interaction with enzymes is also a critical chemical property, as it forms reversible complexes with serine proteases, temporarily inhibiting their activity.
Physical Properties Analysis
The physical properties of gabexate mesylate, such as solubility and stability, are significant for its formulation and therapeutic application. The stability of gabexate mesylate can be influenced by additives like mannitol, which, according to Sakurai et al. (2010), may impair its stability by altering its crystal structure and increasing hydrolysate content, suggesting that the formulation components can significantly affect the drug's physical properties (Sakurai et al., 2010).
Scientific Research Applications
Inhibition of Human Mast Cell Tryptase : Gabexate mesylate can inhibit human mast cell tryptase, potentially preventing inflammation, erosion, and ulceration of skin and mucosae (Erba et al., 2001).
Modulation of Nitric Oxide Synthesis : It inhibits L-arginine uptake and modulates cellular nitric oxide synthesis, making it an effective modulator of cellular NO synthesis (Leoncini, Pascale, & Signorello, 2002).
Inhibition of TNF-α Production : Gabexate mesilate inhibits LPS-induced TNF-α production in human monocytes by inhibiting activation of both NF-κB and AP-1 (Yuksel, Okajima, Uchiba, & Okabe, 2003).
Inhibition of Serine Proteases : The drug inhibits serine proteases like factor Xa, alpha-thrombin, and urokinase. Its affinities for these proteases reflect structural differences at their primary specificity subsites (Menegatti et al., 1986).
Therapeutic Applications : Gabexate mesylate is used therapeutically in pancreatitis, disseminated intravascular coagulation, and as a regional anticoagulant for hemodialysis (Cortesi et al., 1998).
Prevention of Spinal Cord Injury : It prevents compression-induced spinal cord injury by inhibiting the activation of leukocytes in rats (Taoka et al., 1997).
Inhibition of Nitric Oxide Synthase : Gabexate mesylate inhibits constitutive and inducible NO synthase (cNOS and iNOS), but is not an NO precursor, and may inhibit enzymes in vivo (Colasanti et al., 1998).
Efficacy in Acute Pancreatitis : Gabexate mesilate is more efficacious than aprotinin in reducing early complications of necrotizing acute pancreatitis if administered within 72 hours of symptom onset (Pederzoli, Cavallini, Falconi, & Bassi, 1993).
Post-ERCP Pancreatitis : Postprocedure administration of gabexate mesylate reduces the incidence of post-ERCP pancreatitis similarly to preprocedure administration (Manes et al., 2007).
Treatment of Choledocholithiasis : Gabexate mesylate effectively eliminates choledocholithiasis, with no significant difference found between regular dosage and high dosage groups (Chen Wei-chen, 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gabexate mesylate | |
CAS RN |
56974-61-9 | |
Record name | Gabexate mesilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.